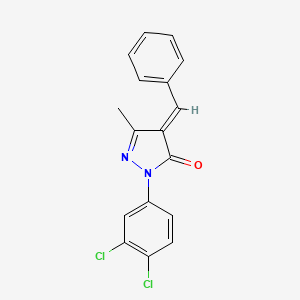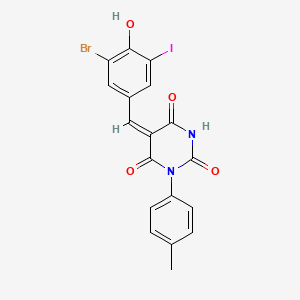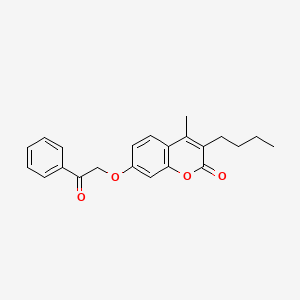![molecular formula C17H11F3N2O3 B11697215 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11697215.png)
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(trifluorométhyl)phényl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acétamide est un composé organique complexe connu pour ses caractéristiques structurales uniques et ses applications potentielles dans divers domaines. Ce composé est caractérisé par la présence d'un groupement phtalimide et d'un groupe phényle substitué par un trifluorométhyle, qui contribuent à ses propriétés chimiques distinctes.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
Une méthode courante consiste à utiliser des dérivés de glycine en conditions basiques pour former l'intermédiaire phtalimide, qui est ensuite acylé et couplé au groupe phényle substitué par un trifluorométhyle .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies synthétiques similaires, mais à plus grande échelle, avec optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. L'utilisation de techniques de synthèse et de purification automatisées peut améliorer l'efficacité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
N-[3-(trifluorométhyl)phényl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés réduits.
Substitution : Le composé peut participer à des réactions de substitution nucléophile et électrophile, en particulier au niveau des groupements phényle et acétamide.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont souvent utilisés.
Substitution : Des réactifs tels que les halogènes, les agents alkylants et les nucléophiles peuvent être utilisés dans des conditions appropriées.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
N-[3-(trifluorométhyl)phényl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de base en synthèse organique et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Mécanisme d'action
Le mécanisme d'action de N-[3-(trifluorométhyl)phényl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut exercer ses effets en se liant à des enzymes ou à des récepteurs, en modulant leur activité. La présence du groupe trifluorométhyle peut améliorer son affinité de liaison et sa spécificité, conduisant à des effets biologiques puissants.
Applications De Recherche Scientifique
2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and specificity, leading to potent biological effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- Acide hexanoïque 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)
- (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acétaldéhyde
- Bromure de 1-{2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]éthyl}-3-(éthoxycarbonyl)pyridinium
Unicité
L'unicité de N-[3-(trifluorométhyl)phényl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acétamide réside dans son groupe phényle substitué par un trifluorométhyle, qui confère des propriétés chimiques et biologiques distinctes. Cette caractéristique structurelle peut améliorer la stabilité, la lipophilie et l'affinité de liaison du composé, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C17H11F3N2O3 |
|---|---|
Poids moléculaire |
348.28 g/mol |
Nom IUPAC |
2-(1,3-dioxoisoindol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C17H11F3N2O3/c18-17(19,20)10-4-3-5-11(8-10)21-14(23)9-22-15(24)12-6-1-2-7-13(12)16(22)25/h1-8H,9H2,(H,21,23) |
Clé InChI |
WGPLHUCTAJURFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2Z,5Z)-5-(4-hydroxybenzylidene)-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11697132.png)
![3-Hydroxy-1-methyl-2-methylidene-3-phenyl-1-azabicyclo[2.2.2]octan-1-ium](/img/structure/B11697139.png)
![2-(5-Hydroxy-1H-pyrazol-3-YL)-N'-[(E)-(3-methylthiophen-2-YL)methylidene]acetohydrazide](/img/structure/B11697142.png)

![2-nitro-N-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11697156.png)
![(4Z)-5-(4-nitrophenyl)-2-phenyl-4-[2-(1,3-thiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697164.png)


![3-hydroxy-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B11697183.png)
![methyl 4-{(2Z)-2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B11697189.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697199.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11697211.png)

